molecular formula C8H6N4O4 B11884885 N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62257-61-8

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11884885
CAS No.: 62257-61-8
M. Wt: 222.16 g/mol
InChI Key: BYXIZWVHIPBEII-UHFFFAOYSA-N
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Description

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and hydroxy functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The hydroxy group may also play a role in the compound’s binding to enzymes and receptors, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitroimidazo[1,2-a]pyridine-2-carboxamide: Lacks the hydroxy group but shares similar biological activities.

    N-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide: Lacks the nitro group but retains the hydroxy and carboxamide functionalities.

Uniqueness

N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62257-61-8

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

N-hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C8H6N4O4/c13-7(10-14)6-8(12(15)16)11-4-2-1-3-5(11)9-6/h1-4,14H,(H,10,13)

InChI Key

BYXIZWVHIPBEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)NO

Origin of Product

United States

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